SB 742457 hydrochloride

5-HT6 receptor pharmacology GPCR binding assay radioligand displacement

5-HT6-targeted cognitive research frequently stalls when single-receptor antagonists fail to translate from rodent models to clinically meaningful outcomes. SB 742457 hydrochloride (Intepirdine HCl, CAS 607742-55-2) overcomes this bottleneck with a uniquely validated dual-receptor profile-saturating 5-HT6 receptors (Ki=1.4 nM, pKi=9.63) while dose-dependently occupying 5-HT2A (up to 58% at 35 mg/day), a polypharmacology confirmed by PET imaging and linked to optimal cognitive efficacy. • Only 5-HT6 antagonist with sustained 48-week cognitive/functional benefit as donepezil adjunct in Phase 2/3 human trials. • Reliable positive control in rodent cognition: effective at 1.5 mg/kg p.o. in novel object recognition and Morris water maze. • Orally bioavailable, brain-penetrant; acutely elevates cortical acetylcholine and glutamate in microdialysis studies. ≥98% purity. Global shipping with comprehensive Certificate of Analysis.

Molecular Formula C19H20ClN3O2S
Molecular Weight 389.9 g/mol
Cat. No. B2492786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 742457 hydrochloride
Molecular FormulaC19H20ClN3O2S
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4.Cl
InChIInChI=1S/C19H19N3O2S.ClH/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22;/h1-8,13-14,20H,9-12H2;1H
InChIKeyBWLWNUQEZNYKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SB 742457 hydrochloride – Baseline Profile


SB 742457 hydrochloride (also known as Intepirdine, GSK‑742457, RVT‑101) is a small‑molecule, orally bioavailable antagonist of the serotonin 5‑HT6 receptor (Ki = 1.4 nM; pKi = 9.63) [1]. It belongs to the quinolinylpiperazine chemical class and exhibits >100‑fold selectivity for 5‑HT6 over other receptor subtypes in vitro . Originally developed by GlaxoSmithKline for symptomatic treatment of Alzheimer’s disease (AD), the compound advanced to Phase 2 and Phase 3 clinical trials [2].

Why SB 742457 Is Not Interchangeable


Although multiple 5‑HT6 receptor antagonists (e.g., idalopirdine, latrepirdine, masupirdine) target the same primary receptor, they differ substantially in their ancillary pharmacology, brain penetrance, and clinical outcomes. SB‑742457 possesses a unique dual receptor engagement profile – saturating 5‑HT6 receptors at low doses while dose‑dependently occupying 5‑HT2A receptors – a combination that preclinical imaging suggests may be required for optimal therapeutic action in Alzheimer’s disease [1]. Furthermore, unlike structurally related analogs, SB‑742457 is the only 5‑HT6 antagonist that has demonstrated sustained cognitive and functional benefits when used as an adjunct to donepezil in human trials lasting up to 48 weeks [2]. Substituting a generic “5‑HT6 antagonist” therefore risks losing both the specific poly‑pharmacology and the clinically validated combination regimen that differentiate this compound.

SB 742457 – Comparative Evidence


5‑HT6 Receptor Binding Affinity

SB‑742457 binds to the human 5‑HT6 receptor with a Ki of 1.4 nM (pKi = 9.63), placing it among the most potent 5‑HT6 antagonists reported. Direct comparison with idalopirdine (Ki = 0.83 nM) shows that SB‑742457 is approximately 1.7‑fold less potent in vitro; however, it is 2‑fold more potent than masupirdine (SUVN‑502, Ki = 2.04 nM) and >10‑fold more potent than latrepirdine (Ki ≈ 16–70 nM) [1].

5-HT6 receptor pharmacology GPCR binding assay radioligand displacement

Cognitive Efficacy in an Amnesia Model

Subchronic oral administration of SB‑742457 (1.5 mg/kg, p.o.) fully reversed the recognition memory deficit induced by the cholinergic antagonist scopolamine (0.5 mg/kg) in rats, as measured by the novel object recognition (NOR) paradigm. In contrast, under comparable experimental conditions, the 5‑HT6 antagonist SB‑399885 required a dose of 10 mg/kg (i.p.) to achieve a similar magnitude of reversal [1].

cognition enhancement novel object recognition preclinical Alzheimer's model

5‑HT6 vs. 5‑HT2A Occupancy in Humans

In a human PET imaging study using the radioligand ¹¹C‑GSK215083, SB‑742457 produced distinct occupancy patterns at 5‑HT6 and 5‑HT2A receptors. At all tested doses (3, 15, and 35 mg/day), 5‑HT6 receptors were fully saturated. In contrast, 5‑HT2A occupancy was dose‑dependent: 24% ± 6% at 3 mg, 35% ± 4% at 15 mg, and 58% ± 19% at 35 mg [1]. This dual‑receptor engagement profile is not observed with purely selective 5‑HT6 antagonists such as idalopirdine or PF‑05212377, which do not meaningfully occupy 5‑HT2A receptors at therapeutic doses [2].

PET imaging receptor occupancy target engagement

Adjunct to Donepezil in Alzheimer’s Disease

In a 48‑week randomized controlled trial (n = 684) of SB‑742457 (35 mg/day) added to stable donepezil therapy, SB‑742457 produced statistically significant improvements on ADAS‑Cog at weeks 12, 24, and 48 (treatment differences vs. placebo: −1.2 to −1.6 points) and on ADCS‑ADL at weeks 12‑36 (treatment differences: +1.8 to +2.4 points) [1]. In contrast, idalopirdine (Lu AE58054) failed to show any cognitive benefit when added to donepezil in three large Phase 3 trials (n > 2,500 total) [2].

Alzheimer's disease combination therapy adjunct treatment

Monotherapy Efficacy in Alzheimer’s Phase 2

In a 24‑week Phase 2 monotherapy trial (n = 371), SB‑742457 exhibited a significant linear dose‑response trend on the CIBIC+ global outcome measure (slope = −0.05 points per 5‑mg dose increase, 95% CI: −0.09 to −0.01; p = 0.016). The 35 mg dose produced a statistically significant improvement vs. placebo (adjusted mean difference = −0.31 points, 95% CI: −0.62 to −0.00; p = 0.047) [1]. In comparison, the 5‑HT6 antagonist PF‑05212377 (SAM‑760) showed no significant benefit on any cognitive endpoint in a Phase 2a monotherapy study in AD patients [2].

monotherapy dose‑response cognitive endpoints

CNS Penetration Advantage

SB‑742457 is orally bioavailable and demonstrates improved brain penetration in rats compared with previously developed 5‑HT6 antagonist compounds from the same chemical series [1]. While absolute brain‑to‑plasma ratios are not publicly disclosed for all comparators, SB‑742457 achieves robust brain exposure following oral dosing, enabling efficacy at relatively low oral doses (1.5 mg/kg) in cognitive models. In contrast, some later‑generation 5‑HT6 antagonists (e.g., PF‑05212377) are P‑glycoprotein substrates, which can limit CNS distribution [2].

blood‑brain barrier oral bioavailability CNS exposure

SB 742457 – Research Applications


Validated Oral Efficacy in Rodent Models

Use SB‑742457 in rodent models of cognitive impairment (e.g., scopolamine‑induced amnesia, aged‑related memory deficits) where a 5‑HT6 antagonist with established oral bioavailability and robust brain penetration is needed. The compound has been validated in the novel object recognition test (effective at 1.5 mg/kg p.o.) and Morris water maze, providing a reliable positive control for screening novel cognition‑enhancing agents [1].

Dual 5‑HT6/5‑HT2A PET Imaging

Employ SB‑742457 as a reference compound for PET imaging protocols designed to measure simultaneous occupancy of 5‑HT6 and 5‑HT2A receptors. Its unique dose‑dependent occupancy profile (5‑HT6 saturation at low doses; 5‑HT2A engagement up to 58% at 35 mg/day) makes it an ideal tool for studying the relationship between receptor poly‑pharmacology and cognitive outcomes in humans [1].

Adjunctive Therapy in Alzheimer’s Disease

Select SB‑742457 as the investigational agent in clinical trials evaluating add‑on therapy to donepezil in mild‑to‑moderate AD. SB‑742457 is the only 5‑HT6 antagonist to date that has demonstrated sustained cognitive and functional improvements (up to 48 weeks) when combined with a cholinesterase inhibitor, providing a unique clinical precedent for combination approaches [1].

Neurotransmitter Modulation Studies

Utilize SB‑742457 in microdialysis or electrophysiology experiments to investigate the effects of 5‑HT6 receptor blockade on cortical neurotransmitter release. Acute oral treatment with SB‑742457 has been shown to significantly increase extracellular levels of acetylcholine and glutamate in the medial prefrontal cortex of freely moving rats, offering a quantifiable pharmacodynamic readout [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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